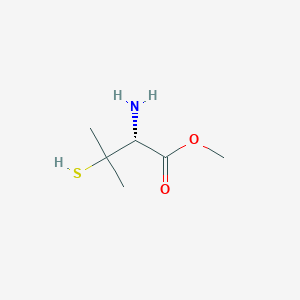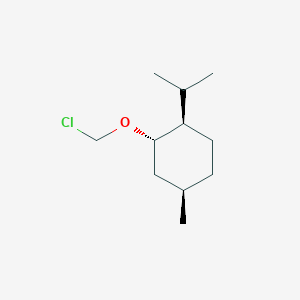
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: is a chemical compound with the molecular formula C₁₇H₁₄N₂O₄ and a molecular weight of 310.3 g/mol . This compound is known for its applications in biochemical research, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluvoxamine Maleate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione with 4-chloroaniline in an ethanolic solution . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is used as an intermediate in the synthesis of various pharmaceutical compounds, including SSRIs .
Biology: In biological research, this compound is utilized to study the mechanisms of action of SSRIs and their effects on serotonin reuptake .
Medicine: The compound’s role in the synthesis of SSRIs makes it valuable in the development of antidepressant medications .
Industry: In the industrial sector, this compound is used in the large-scale production of pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide involves its role as an intermediate in the synthesis of SSRIs. These inhibitors function by blocking the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .
Comparison with Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)benzamide
- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide
- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives
Comparison: this compound is unique due to its specific structure, which includes both isoindoline and benzamide moieties . This structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of SSRIs . Compared to similar compounds, it offers a balanced combination of reactivity and stability, which is crucial for its applications in pharmaceutical synthesis .
Properties
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLPNOYGLSPTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)






